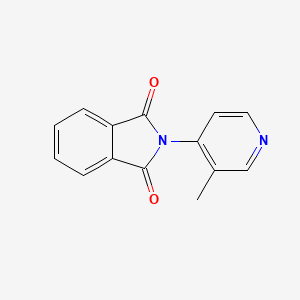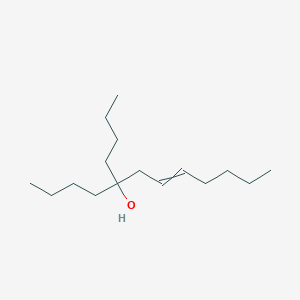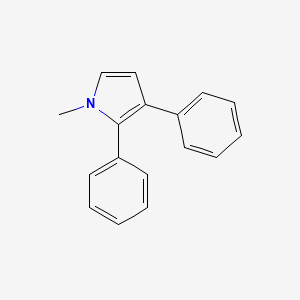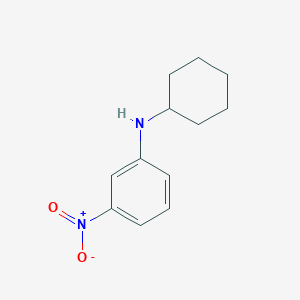
2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and an isoindole-1,3-dione moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione typically involves the condensation of 3-methylpyridine with phthalic anhydride under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the isoindole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups onto the pyridine or isoindole rings.
科学研究应用
2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes or interact with DNA to exert anticancer effects.
相似化合物的比较
Similar Compounds
- 2-(3-Methylpyridin-2-yl)-1H-isoindole-1,3(2H)-dione
- 2-(4-Methylpyridin-3-yl)-1H-isoindole-1,3(2H)-dione
- 2-(3-Methylpyridin-5-yl)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(3-Methylpyridin-4-yl)-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
112954-80-0 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
2-(3-methylpyridin-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H10N2O2/c1-9-8-15-7-6-12(9)16-13(17)10-4-2-3-5-11(10)14(16)18/h2-8H,1H3 |
InChI 键 |
WLDSGPKARGJVFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)



![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)

![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)

![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)

